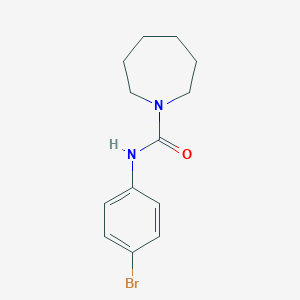

N-(4-bromophenyl)azepane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMJVNVYPIZFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329754 | |

| Record name | N-(4-bromophenyl)azepane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328539-12-4 | |

| Record name | N-(4-bromophenyl)azepane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Synthetic Strategies for N 4 Bromophenyl Azepane 1 Carboxamide

Retrosynthetic Analysis of the N-(4-bromophenyl)azepane-1-carboxamide Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnection is at the carboxamide bond. This disconnection yields two key precursors: azepane and 4-bromophenyl isocyanate. This approach is strategically sound as it breaks down the target molecule into readily available or synthetically accessible starting materials.

Optimized Multi-Step Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a convergent multi-step pathway that involves the synthesis of its key precursors followed by their coupling.

Precursor Synthesis and Functionalization Methodologies

The primary precursors for the synthesis of this compound are azepane and a 4-bromophenyl nitrogen-containing synthon, typically 4-bromophenyl isocyanate.

Azepane Synthesis: The azepane ring is a crucial structural motif. chemistryviews.org Various methods for its synthesis have been reported, including:

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared through the ring expansion of piperidines with high stereoselectivity and yields. rsc.org

Cyclization: Intramolecular cyclization of suitable precursors is a common strategy. For instance, the reductive amination of a d-mannose-derived aldehyde followed by intramolecular reductive amination can afford desired azepanes. nih.gov Another approach involves the deoxygenation and ring expansion of nitroarenes to form a 3H-azepine intermediate, which upon hydrogenation yields the saturated azepane. researchgate.net

From Commercially Available Precursors: Azepane itself is a commercially available colorless liquid and serves as a precursor to various compounds.

4-Bromophenyl Precursor: 4-Bromophenyl isocyanate is a key reagent for introducing the 4-bromophenyl carboxamide moiety. It is commercially available and can be used directly in the coupling reaction. Alternatively, it can be synthesized from 4-bromoaniline (B143363).

Carboxamide Bond Formation Techniques and Conditions

The formation of the carboxamide bond is the pivotal step in the synthesis of this compound. This can be achieved through several methods:

Reaction with Isocyanates: The most direct method involves the reaction of azepane with 4-bromophenyl isocyanate. This reaction is typically carried out in an inert solvent at room temperature and often proceeds in high yield with the loss of carbon dioxide. acs.org

Coupling Reagents: Alternatively, the carboxamide can be formed by coupling azepane with 4-bromobenzoic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This method offers versatility but involves the formation of byproducts that need to be removed.

From Acyl Chlorides: N-(4-chlorophenyl)azepane-1-carboxamide has been synthesized from 4-chlorobenzoyl chloride and azepane, suggesting a similar approach could be used with 4-bromobenzoyl chloride.

Azepane Ring Formation and Functionalization Strategies

The azepane ring system is a key feature, and its synthesis and functionalization are critical. nih.gov Azepines, the unsaturated counterparts of azepanes, can be synthesized through methods like the insertion of a stabilized singlet nitrene into a benzene (B151609) ring. slideshare.net These can then be hydrogenated to form the saturated azepane ring.

Recent advances have provided efficient routes to functionalized azepane derivatives. For example, copper(I)-catalyzed tandem transformations have been developed for the synthesis of carboxamide-substituted azepine variants. Another innovative approach involves a dearomative photochemical rearrangement of quaternary aromatic salts to yield functionalized azepines. organic-chemistry.org Furthermore, a method for converting commercially available nitroarenes into saturated azepane heterocycles via blue light irradiation has been developed. researchgate.net

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

| Parameter | Conditions and Considerations |

| Solvent | Anhydrous, inert solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used to prevent side reactions. |

| Temperature | Carboxamide formation reactions are often conducted at room temperature or cooled to 0°C to control the reaction rate and minimize byproduct formation. |

| Catalyst | For coupling reactions involving carboxylic acids, the choice and amount of coupling reagent and additives are critical for high yields. Palladium-catalyzed reactions are also used for constructing the azepane ring. nih.gov |

| Stoichiometry | The molar ratio of the reactants (azepane and 4-bromophenyl isocyanate or its equivalent) should be carefully controlled to ensure complete conversion and minimize the presence of unreacted starting materials. |

| Purification | Purification is typically achieved through column chromatography on silica (B1680970) gel to isolate the desired product from any remaining starting materials, reagents, or byproducts. |

Novel Synthetic Approaches for this compound Derivatives

The development of novel synthetic methods allows for the creation of a diverse range of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily focused on reducing the environmental impact of the chemical process. Key areas of improvement include the avoidance of hazardous reagents, the use of safer solvents, and the optimization of energy efficiency.

A significant aspect of greening the synthesis of this compound lies in the production of the 4-bromophenyl isocyanate precursor. Traditionally, isocyanates are synthesized using phosgene (B1210022), a highly toxic and hazardous gas. google.comyoutube.com Modern, greener alternatives to phosgene are increasingly being adopted. google.comrsc.orgresearchgate.net These phosgene-free routes often involve the use of less hazardous reagents like diphenyl carbonate or the catalytic carbonylation of nitroaromatics or amines. researchgate.netresearchgate.net

The choice of solvent is another critical factor in the greenness of the synthesis. While chlorinated solvents like dichloromethane are effective, their environmental persistence and potential health risks are significant drawbacks. Greener alternatives include ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even solvent-free reaction conditions where feasible. rsc.org

Furthermore, optimizing reaction conditions to minimize energy consumption is a core principle of green chemistry. This can involve the use of catalysts to lower reaction temperatures and shorten reaction times. For the synthesis of ureas, catalytic methods are being explored to improve efficiency and reduce waste. rsc.org

A comparative table highlighting the shift from a traditional to a greener synthetic approach is detailed below.

Interactive Data Table: Traditional vs. Green Synthesis of this compound

| Parameter | Traditional Approach | Greener Approach |

|---|---|---|

| Isocyanate Synthesis | Use of phosgene with 4-bromoaniline | Phosgene-free route (e.g., using diphenyl carbonate) researchgate.netresearchgate.net |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-derived solvents (e.g., 2-MeTHF) or solvent-free |

| Catalysis | Often stoichiometric reagents | Catalytic methods to improve efficiency rsc.org |

| Atom Economy | Lower due to byproducts from phosgene use | Higher due to more direct routes and fewer byproducts |

| Energy Consumption | Potentially higher due to harsh reaction conditions | Lowered through catalysis and optimized conditions |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Advanced Structural Elucidation and Conformational Analysis of N 4 Bromophenyl Azepane 1 Carboxamide

Spectroscopic Confirmation of N-(4-bromophenyl)azepane-1-carboxamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H, ¹³C)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal assignments for this compound have not been reported in peer-reviewed journals or public spectral databases. Such data would be crucial for confirming the connectivity of the 4-bromophenyl group to the urea (B33335) nitrogen and the integrity of the seven-membered azepane ring.

Infrared (IR) Vibrational Analysis

The detailed infrared spectrum, which would identify characteristic vibrational frequencies for the N-H, C=O (amide), C-N, and C-Br bonds, is not available. This analysis would provide key insights into the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

While the nominal molecular weight is known to be 297.19 g/mol , specific high-resolution mass spectrometry data that would provide an exact mass measurement to experimentally confirm the elemental composition of C₁₃H₁₇BrN₂O could not be located. bldpharm.com

X-ray Crystallographic Determination of this compound

Crystal Growth and Quality Assessment

There are no published reports on the successful growth of single crystals of this compound suitable for X-ray diffraction analysis. Information regarding crystallization solvents, techniques, or assessment of crystal quality is therefore unavailable.

Molecular Conformation and Intermolecular Interactions in the Solid State

Without a crystal structure determination, a definitive analysis of the molecule's solid-state conformation, including the puckering of the azepane ring, the planarity of the urea linkage, and the dihedral angles between the phenyl ring and the carboxamide group, cannot be conducted. Furthermore, details on intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing, remain unknown.

Hydrogen Bonding Networks and Supramolecular Assembly

The molecular structure of this compound, featuring a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), strongly predisposes it to form predictable and stable hydrogen-bonded assemblies. In the absence of a dedicated crystal structure for the title compound, the supramolecular motifs can be inferred from detailed studies on analogous molecules containing the N-aryl carboxamide fragment.

Research on related structures, such as N-aryl ureas and thioureas, reveals a common propensity for forming robust intermolecular hydrogen bonds. For instance, in the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which contains a similar N-(4-bromophenyl) moiety, both intra- and intermolecular hydrogen bonds are observed. researchgate.net The packing of this related molecule is dictated by N-H···O and C-H···O interactions. researchgate.net

Similarly, studies on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide show the formation of N-H···O hydrogen bonds that create dimer and catemer (chain) motifs. mdpi.com In the case of N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, molecules are linked into chains along the crystallographic a-axis by intermolecular N—H···O hydrogen bonds. researchgate.net

The table below summarizes hydrogen bonding interactions observed in compounds structurally related to this compound, offering a predictive model for its own supramolecular assembly.

| Compound Name | Hydrogen Bond Type | Resulting Motif |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Intramolecular N-H···O, Intermolecular C-H···O | Complex 3D network |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Intermolecular N-H···O | Dimers and Catemers |

| (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide | Intermolecular N-H···S, C-H···S | Extensive network |

| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | Intermolecular N-H···O | Chains |

Chiroptical Properties and Stereochemical Investigations (if applicable to specific derivatives)

A review of the available scientific literature did not yield specific studies on the chiroptical properties or detailed stereochemical investigations of this compound. The parent molecule itself does not possess an inherent chiral center.

The seven-membered azepane ring is flexible and can adopt various conformations, such as chair and boat forms. However, in the unsubstituted this compound, these conformers are typically enantiomeric and interconvert rapidly at room temperature, rendering the bulk sample achiral.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl Azepane 1 Carboxamide

Quantum Chemical Calculations of N-(4-bromophenyl)azepane-1-carboxamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For a molecule like this compound, these calculations can provide a detailed picture of its fundamental chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. semanticscholar.org

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the azepane nitrogen and the phenyl ring, particularly the bromine atom and the nitrogen of the carboxamide group, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carboxamide group and the phenyl ring, which can act as electron-accepting regions.

For analogous compounds, such as derivatives of N-(4-bromophenyl)furan-2-carboxamide, DFT calculations have been used to determine these electronic parameters. researchgate.net While the exact values for this compound would require specific calculations, a representative dataset based on similar molecules is presented below.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Bromophenyl Carboxamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for structurally related compounds, not on direct calculations for this compound.

Energy Minimization and Conformational Landscape Exploration

The azepane ring in this compound is a seven-membered ring, which can adopt several conformations, such as chair, boat, and twist-chair forms. nih.gov Computational energy minimization studies are essential to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. These calculations can also map out the energy barriers between different conformations, providing insight into the molecule's flexibility.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. bhu.ac.in

For this compound, the MEP surface would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group and the bromine atom, indicating these as likely sites for electrophilic attack. The hydrogen atom of the amide group (N-H) would exhibit a region of positive potential, marking it as a potential site for nucleophilic attack. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and material science. mdpi.com

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.gov

Solution-Phase Conformational Dynamics

In a solution, the conformation of this compound would be expected to be dynamic, with the molecule exploring various conformations. MD simulations can track these conformational changes over time, revealing the flexibility of the azepane ring and the rotation around the single bonds. These simulations can provide information on the average conformation in solution and the timescales of conformational transitions. Such studies on other flexible molecules have shown that MD simulations can accurately predict the distribution of conformations and the barriers for their interconversion. nih.gov

Interaction with Solvent Systems

MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. mdpi.com For this compound dissolved in a solvent like water or an organic solvent, MD simulations can reveal the structure of the solvation shell around the molecule. It would be expected that polar solvents would form strong interactions, such as hydrogen bonds, with the amide group. The simulations can quantify the number and lifetime of these interactions, providing a detailed understanding of the solvation process. researchgate.net This information is critical for predicting solubility and how the solvent might influence the molecule's conformation and reactivity. mdpi.com

In Silico Studies of this compound for Ligand-Target Interactions

The exploration of ligand-target interactions through computational methods provides a foundational understanding of a compound's potential biological activity. For this compound, in silico studies are instrumental in identifying likely protein targets and elucidating the molecular-level details of these interactions. These studies often serve as a screening mechanism, prioritizing compounds for further experimental validation.

Molecular Docking Simulations with Model Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization and analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively reported in publicly available literature, research on analogous structures provides a framework for potential targets. For instance, studies on similar carboxamide derivatives have explored their interactions with enzymes like carbonic anhydrases and various bacterial proteins. mdpi.comnih.gov In a hypothetical docking scenario of this compound with a model enzyme active site, key interactions would likely involve the carboxamide linker, the bromophenyl group, and the azepane ring. The amide group can act as both a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding. The flexible azepane ring can adopt various conformations to fit optimally within a binding pocket.

To illustrate the potential interactions, a hypothetical molecular docking simulation of this compound into the active site of a generic kinase could reveal the following interactions, as detailed in Table 1.

Table 1: Hypothetical Molecular Docking Interactions of this compound with a Model Kinase

| Interacting Residue (Model Kinase) | Type of Interaction | Ligand Moiety Involved |

| Glutamic Acid | Hydrogen Bond | Amide N-H |

| Leucine | Hydrophobic Interaction | Bromophenyl Ring |

| Valine | Hydrophobic Interaction | Azepane Ring |

| Aspartic Acid | Hydrogen Bond | Amide C=O |

| Phenylalanine | π-π Stacking | Bromophenyl Ring |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.

Binding Energy Calculations and Ligand Efficiency Prediction

Following molecular docking, the strength of the ligand-target interaction is quantified by calculating the binding energy. A more negative binding energy typically indicates a more stable and favorable interaction. These calculations are crucial for comparing the binding affinities of different ligands to the same target.

Ligand efficiency (LE) is another critical metric in drug design. It relates the binding energy of a molecule to its size (typically the number of heavy atoms). This metric helps in identifying smaller, more efficient compounds that have a higher potential for development into drugs with favorable pharmacokinetic properties.

For this compound, while specific binding energy and ligand efficiency data are not available, we can outline the theoretical calculations. The binding free energy (ΔG_bind) is often estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Ligand efficiency can be calculated using the following formula: LE = - (ΔG_bind) / N where N is the number of non-hydrogen atoms in the ligand.

A hypothetical analysis of this compound and its derivatives could yield data as presented in Table 2.

Table 2: Hypothetical Binding Energy and Ligand Efficiency of this compound and Analogs

| Compound | Binding Energy (ΔG_bind, kcal/mol) | Number of Heavy Atoms (N) | Ligand Efficiency (LE) |

| This compound | -8.5 | 18 | 0.47 |

| Analog A (Hypothetical) | -9.2 | 20 | 0.46 |

| Analog B (Hypothetical) | -7.8 | 16 | 0.49 |

This table contains hypothetical data for illustrative purposes and does not represent published research findings.

The data in such a table would allow researchers to rank compounds based on both their absolute binding affinity and their efficiency, guiding the selection of candidates for synthesis and biological testing.

Reactivity and Mechanistic Studies of N 4 Bromophenyl Azepane 1 Carboxamide

Chemical Transformations and Derivatization Reactions of N-(4-bromophenyl)azepane-1-carboxamide

The chemical reactivity of this compound can be logically divided into reactions involving the azepane nitrogen, the bromophenyl group, and the carboxamide linkage.

Reactions at the Azepane Nitrogen

While the nitrogen atom of the azepane ring is part of a carboxamide, which significantly reduces its nucleophilicity compared to a free amine, it can still potentially participate in certain chemical transformations. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, but the seven-membered ring's conformational flexibility may influence its reactivity.

Under certain conditions, such as photomediated reactions, the azepane ring itself can undergo transformations. For instance, studies on α-acylated saturated azacycles have shown that they can undergo photomediated one-atom ring contractions. nih.gov This suggests that under specific photochemical conditions, the azepane ring in this compound could potentially rearrange.

Reactions Involving the Bromophenyl Moiety (e.g., cross-coupling reactions)

The 4-bromophenyl group is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. wikipedia.orgacs.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. The general conditions for such a transformation on a similar N-(4-bromophenyl)carboxamide substrate are well-established. libretexts.orgnih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an N-(4-bromophenyl)carboxamide Analog This table is based on data from related compounds and serves as a general guideline.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 43-83 | libretexts.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 57 | mdpi.com |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | Good | libretexts.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this to this compound would lead to the synthesis of N,N'-diaryl or N-alkyl-N'-aryl diamine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. nih.gov

Table 2: Representative Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents common catalytic systems used for reactions analogous to those possible with this compound.

| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Primary Alkylamines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | wikipedia.org |

| Secondary Alkylamines | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | wikipedia.org |

| Anilines | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | nih.gov |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans stereoselectivity. organic-chemistry.orgmdpi.com This would allow for the introduction of vinyl groups onto the phenyl ring of this compound.

Stability and Hydrolysis Studies of the Carboxamide Linkage

The carboxamide bond is generally stable under many reaction conditions. However, it can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions, often requiring elevated temperatures. The stability of the carboxamide linkage in this compound is expected to be comparable to other N-aryl carboxamides.

Enzymatic hydrolysis offers a milder alternative for cleaving amide bonds. For instance, studies on trans-3-arylaziridine-2-carboxamides have demonstrated that bacterial enzymes can catalyze the hydrolysis of the carboxamide group, in some cases with high enantioselectivity. nih.gov This suggests that biocatalytic methods could potentially be employed for the selective cleavage of the carboxamide bond in this compound.

Investigation of Reaction Mechanisms and Transition State Analysis

The mechanisms of the cross-coupling reactions involving the bromophenyl moiety are well-studied. The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions all generally involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organic group is transferred from the boron atom to the palladium center. libretexts.org In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.org In the Heck reaction, the alkene coordinates to the palladium complex. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org

For reactions involving the azepane ring, such as the potential photomediated ring contraction, mechanistic studies on related N-aryl azacycles propose an electron-transfer/proton-transfer (ET/PT) mechanism. nih.gov This involves excitation of the ketone, followed by an internal electron transfer from the amine and subsequent deprotonation to form a biradical intermediate that rearranges to the product. nih.gov

Catalytic Applications of this compound as a Ligand or Organocatalyst

While this compound itself has not been reported as a ligand or organocatalyst, its structure contains motifs that are present in known catalytic systems. The carboxamide group can act as a coordinating group for metal centers. For example, palladium complexes with bis(1,2-azolyl)carboxamide ligands have been used for cross-coupling reactions in aqueous media. researchgate.net

Furthermore, after transformation of the bromophenyl group, for example, by introducing a phosphine moiety via a Grignard reaction followed by treatment with a chlorophosphine, the resulting derivative could act as a ligand for transition metal catalysis. The combination of the azepane carboxamide backbone and a phosphine donor could lead to ligands with unique steric and electronic properties. The development of adaptive ligands, which can change their coordination mode during a catalytic cycle, is an area of active research, and structures incorporating amide functionalities have shown promise. acs.org

Structure Activity Relationship Sar and Biological Explorations of N 4 Bromophenyl Azepane 1 Carboxamide Analogues Strictly in Vitro/in Silico

Design and Synthesis of Structurally Modified N-(4-bromophenyl)azepane-1-carboxamide Analogues

The synthesis of N-aryl carboxamides, including analogues of this compound, typically follows established chemical routes. A common method involves the reaction between an amine and a carbonyl-containing compound. For instance, N-(4-bromophenyl)furan-2-carboxamide, a related structure, was synthesized with a 94% yield by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. nih.gov This core structure was then further diversified using Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups, yielding a range of analogues. nih.gov

Another general strategy for creating similar amide-based structures involves the reaction of amines with substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com The synthesis of functionalized azepane rings themselves can be achieved through methods like the copper(I)-catalyzed tandem amination/cyclization of specific allenynes with amines, which provides a route to novel α-CF3-containing azepine-2-carboxylates and their phosphonate (B1237965) analogues. nih.gov This highlights the modularity in the design process, where both the azepane core and the N-aryl carboxamide moiety can be systematically altered to explore the chemical space. openpharmaceuticalsciencesjournal.comnih.gov The synthesis of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides, for example, started from 3-nitrobenzaldehyde, which was reacted with substituted 1,4-diazepanes, followed by reduction of the nitro group to an amine, and subsequent reaction with sulfonyl chlorides. openpharmaceuticalsciencesjournal.com

In Vitro Screening for Biological Activities and Target Identification

Analogues of this compound have been evaluated against a variety of biological targets to identify their potential activities. These screenings are performed exclusively in controlled laboratory settings. ontosight.ai

Enzyme inhibition is a key area of investigation for this class of compounds. Various analogues have demonstrated inhibitory activity against several enzymes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A series of azepane sulfonamides were identified as potent inhibitors of 11β-HSD1. nih.gov Structure-activity relationship studies led to the discovery of a compound with an IC₅₀ value of 3.0 nM. nih.gov

Fatty Acid Amide Hydrolase (FAAH): N-alkylcarbamates derived from a 2E,4E-dodecadiene scaffold, which share a carbamate (B1207046) linkage similar to the carboxamide in the title compound, showed potent to ultrapotent picomolar inhibition of FAAH in U937 cells. nih.gov

α-Glucosidase and α-Amylase: A synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628), which features an N-(bromophenyl)acetamide group, was evaluated for its anti-diabetic potential through enzyme inhibition assays. nih.gov It showed significant inhibition of both α-glucosidase and α-amylase. nih.gov

Table 1: In Vitro Enzyme Inhibition by this compound Analogues

| Compound Class/Analogue | Target Enzyme | Cell Line/Assay Condition | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Azepane Sulfonamide (Compound 30) | 11β-HSD1 | Enzyme Assay | 3.0 nM | nih.gov |

| N-Alkylcarbamates | FAAH | U937 cells | Picomolar to Femtomolar range | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-Glucosidase | Spectrophotometric Assay | 5.17 ± 0.28 µM | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-Amylase | Spectrophotometric Assay | 18.82 ± 0.89 µM | nih.gov |

The ability of these compounds to bind to specific receptors has also been a subject of investigation, particularly for G-protein coupled receptors (GPCRs).

Arginine Vasopressin (AVP) Receptors: Novel heterocyclic compounds with thienoazepine skeletons were synthesized and showed potent antagonism in [³H]-AVP specific binding assays using rat liver (V1 receptor) and rat kidney (V2 receptor) membranes. nih.gov

Serotonin Receptor (5-HT₆): A series of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides were evaluated for their binding affinity (Ki) to the 5-HT₆ receptor using in silico screening followed by in vitro confirmation. openpharmaceuticalsciencesjournal.com

Table 2: Receptor Binding Affinity of Azepane/Diazepane Analogues

| Compound Class | Target Receptor | System | Affinity (Kᵢ) / Activity | Source |

|---|---|---|---|---|

| Thienoazepine Derivatives | Vasopressin V1/V2 | Rat Liver/Kidney Membranes, Human CHO cells | Potent Antagonism | nih.gov |

| 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides | Serotonin 5-HT₆ | Ligand-based Pharmacophore Model | Active (specific Kᵢ values reported for analogues) | openpharmaceuticalsciencesjournal.com |

Cell-based assays provide a more complex biological environment to study compound activity.

FAAH Inhibition in Different Cell Contexts: The inhibitory effect of N-alkylcarbamate analogues on anandamide (B1667382) (AEA) cellular uptake was shown to be highly correlated with their inhibition of the FAAH enzyme in U937 cells. nih.gov To confirm this dependency, the compounds were tested in HMC-1 cells, which lack FAAH expression, where the effect on AEA cellular uptake was dramatically reduced. nih.gov

Recombinant Receptor Assays: Chinese Hamster Ovary (CHO) cells are frequently used as a host for expressing recombinant human receptors for binding assays. nih.gov Thienoazepine derivatives were tested for antagonism of the human V2 receptor expressed in CHO cells, demonstrating the utility of such systems for target validation. nih.gov

Mechanistic Insights into Compound-Target Interactions (Excluding in vivo/clinical contexts)

Understanding how these compounds interact with their targets at a molecular level is crucial for rational drug design. This is achieved through kinetic studies and computational modeling.

Enzyme Inhibition Kinetics: Kinetic studies of an N-(bromophenyl) acetamide analogue (FA2) revealed that it inhibited α-glucosidase and α-amylase through a non-competitive mode of inhibition. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate concentration.

Computational Docking and Molecular Dynamics: To validate in vitro antibacterial activity, molecular docking studies were performed on N-(4-bromophenyl)furan-2-carboxamide analogues. nih.gov These in silico studies helped to visualize the binding modes and interactions of the compounds within the active site of bacterial target proteins, providing a structural basis for their observed activity. nih.gov Similarly, for a series of azepane sulfonamides targeting 11β-HSD1, molecular modeling was used to guide the optimization of the compounds' structures to improve potency. nih.gov

Development of Structure-Activity Relationship Models for this compound Derivatives

By synthesizing and testing a variety of analogues, researchers have established key structure-activity relationships (SAR) that guide the development of more potent and selective compounds.

Substitutions on the Azepane Ring: For azepane sulfonamides acting as 11β-HSD1 inhibitors, SAR studies focusing on the 4-position of the azepane ring were critical. nih.gov These modifications led to the discovery of compound 30, which exhibited a potent IC₅₀ of 3.0 nM, demonstrating that this position is a key determinant of inhibitory activity. nih.gov

Modifications of the N-Aryl Moiety: In the N-(4-bromophenyl)furan-2-carboxamide series, the core structure itself (compound 3) was found to be the most effective against several strains of drug-resistant bacteria. nih.gov Further arylation via Suzuki-Miyaura coupling led to derivatives with varied activity, indicating that the unsubstituted 4-bromophenyl group combined with the furan-2-carboxamide was optimal for the tested antibacterial targets. nih.gov

Impact of the Linker and Heterocyclic Core: Studies on vasopressin antagonists involved the synthesis of various heterocyclic skeletons, including thienoazepine, pyrroloazepine, and furoazepine. nih.gov Detailed SAR studies of these diverse cores revealed that a thienoazepine derivative was a particularly potent dual V1 and V2 antagonist, highlighting the importance of the core heterocyclic structure in defining receptor binding and activity. nih.gov Similarly, in a series of FAAH inhibitors, modifications to the head group of N-alkylcarbamates, such as the introduction of a 3-(4,5-dihydrothiazol-2-yl)phenyl group, led to a dramatic potentiation of activity, resulting in unprecedented femtomolar IC₅₀ values. nih.gov

Conclusions and Future Research Directions

Summary of Key Findings on N-(4-bromophenyl)azepane-1-carboxamide Research

While dedicated research solely on this compound is not extensively documented in publicly available literature, a summary of key findings can be inferred from the study of its close structural analogues and the broader class of N-aryl carboxamides. The primary areas of investigation for compounds with similar moieties include their potential as enzyme inhibitors and antimicrobial agents.

A significant body of research exists on related carboxamide derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). researchgate.netnih.govnih.gov FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382). researchgate.net Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. The structural components of this compound, specifically the N-aryl carboxamide group, are features present in known FAAH inhibitors. This suggests that this compound is a strong candidate for investigation as an FAAH inhibitor.

Furthermore, studies on analogues such as N-(4-bromophenyl)furan-2-carboxamide have demonstrated notable antibacterial activity against drug-resistant bacterial strains. nih.govnih.govresearchgate.netmdpi.com This analogue was found to be effective against clinically isolated strains of A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.govnih.gov The research highlighted the importance of the carboxamide linkage for biological activity. nih.gov This suggests that this compound could also possess antimicrobial properties.

The azepane ring itself is a feature in various bioactive compounds. For instance, azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov While the core structure is different, it underscores the utility of the azepane scaffold in designing enzyme inhibitors.

Unresolved Questions and Challenges in this compound Research

Despite the promising inferences from related compounds, the research field for this compound is characterized by several unresolved questions and significant challenges.

The most fundamental unresolved question is the specific biological activity profile of this compound itself. While it is hypothesized to be an FAAH inhibitor, its actual potency and selectivity have not been reported. A major challenge is to determine if it inhibits FAAH, and if so, to what extent compared to other enzymes like monoacylglycerol lipase (B570770) (MAGL), as dual inhibition can lead to different physiological outcomes. nih.govresearchgate.net

Another significant challenge lies in its synthesis and characterization. While general methods for the synthesis of carboxamides are well-established, optimizing a synthetic route for this specific compound to achieve high purity and yield for biological testing is a necessary hurdle. nih.govnih.gov

Furthermore, the structure-activity relationship (SAR) for this particular chemical scaffold remains largely unexplored. Key questions include:

How does the bromine substituent on the phenyl ring influence activity compared to other halogens or functional groups?

What is the role of the seven-membered azepane ring in target binding compared to more common five- or six-membered rings?

Are there specific stereoisomers of the azepane ring that confer greater activity or selectivity?

The lack of dedicated studies means that its pharmacokinetic and pharmacodynamic properties are completely unknown. Addressing these questions is crucial for determining its potential as a therapeutic agent.

Prospective Avenues for Future Research on this compound and its Analogues

The potential of this compound and its analogues presents several exciting avenues for future research.

Investigation as an FAAH Inhibitor: A primary focus should be the definitive determination of its FAAH inhibitory activity. This would involve in vitro enzyme assays to measure its IC50 value and selectivity against other serine hydrolases, particularly MAGL. Should it prove to be a potent and selective FAAH inhibitor, further studies in animal models of pain, inflammation, and anxiety would be warranted. nih.gov

Exploration of Antimicrobial Activity: Drawing from the findings on its furan-containing analogue, a thorough investigation of the antimicrobial properties of this compound is a logical next step. nih.govnih.govresearchgate.net This would involve screening against a panel of clinically relevant, drug-resistant bacteria. Molecular docking studies could help to elucidate its potential mechanism of action. nih.govnih.gov

Analogue Synthesis and SAR Studies: A systematic synthesis of analogues would be highly valuable. This could involve:

Modification of the Phenyl Ring: Replacing the bromine atom with other substituents (e.g., chlorine, fluorine, methyl, methoxy) to probe electronic and steric effects. mdpi.com

Alteration of the Azepane Ring: Exploring the impact of different ring sizes (e.g., piperidine, pyrrolidine) or introducing substituents on the azepane ring.

Isosteric Replacement: Replacing the azepane ring with other cyclic or acyclic amine structures.

These studies would build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Interactive Data Table of Related Compounds and their Activities

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-bromophenyl)azepane-1-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling azepane-1-carboxylic acid derivatives with 4-bromoaniline. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere .

- Solvent selection : Refluxing in toluene or THF improves reaction efficiency, as noted in analogous carboxamide syntheses .

- Catalysis : Palladium-based catalysts (e.g., Suzuki coupling for bromophenyl intermediates) with bases like K₂CO₃ are critical for aryl halide reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Optimization involves adjusting stoichiometry, temperature, and catalyst loading to minimize side reactions (e.g., hydrolysis of the bromophenyl group).

Basic: What analytical techniques are essential for characterizing this compound, and how are they interpreted?

Answer:

Core techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the azepane ring conformation, bromophenyl substituent (δ 7.3–7.5 ppm for aromatic protons), and carboxamide linkage (δ 6.5–7.0 ppm for NH) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.08 for C₁₃H₁₅BrN₂O) and isotopic patterns for bromine .

- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Elemental analysis : Confirms C, H, N, Br composition within ±0.4% deviation .

Advanced: How can reaction kinetics and mechanisms be studied for this compound in polymerization or catalytic systems?

Answer:

- Thermal initiation studies : Monitor polymerization rates (e.g., methylmethacrylate initiation at 80°C) using dilatometry or gravimetry. Orders of reaction (e.g., 0.5 for initiator, 1.8 for monomer) are derived from rate laws .

- Kinetic isotope effects (KIE) : Deuterated solvents identify hydrogen-transfer steps in amidation .

- Computational modeling : Density-functional theory (DFT) calculates activation energies for bond formation/cleavage, validated against experimental Arrhenius plots .

Advanced: What strategies are used to evaluate the biological activity of this compound, particularly in anticancer research?

Answer:

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .

- Molecular docking : AutoDock/Vina predicts binding to targets like EGFR or tubulin, guided by bromophenyl hydrophobic interactions .

- SAR studies : Modify azepane ring size or bromophenyl substituents to correlate structural changes with activity .

Advanced: How can computational methods like DFT or molecular dynamics refine the electronic and structural understanding of this compound?

Answer:

- DFT calculations :

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to model pharmacokinetic properties (e.g., logP ~2.8) .

- Docking simulations : Identify binding poses in protein active sites (e.g., PI3K or PARP) using Glide or GROMACS .

Advanced: What crystallographic techniques and software (e.g., SHELX) are used to resolve the crystal structure of this compound?

Answer:

- Single-crystal X-ray diffraction :

- SHELX workflow :

- CIF deposition : Archive structures in Cambridge Crystallographic Data Centre (CCDC) .

Advanced: How are Structure-Activity Relationship (SAR) studies designed for this compound derivatives?

Answer:

- Scaffold modification :

- Replace azepane with piperidine or morpholine to assess ring size impact .

- Substitute bromine with Cl, F, or NO₂ to alter electronic effects .

- Biological testing : Parallel synthesis of derivatives followed by high-throughput screening .

- QSAR models : Use ML algorithms (e.g., Random Forest) to predict bioactivity from descriptors like polar surface area or logD .

Basic: What purification and stability protocols are recommended for handling this compound?

Answer:

- Purification :

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) with TLC monitoring (Rf ~0.3) .

- Recrystallization : Ethanol/water (1:3) yields high-purity crystals .

- Stability :

- Store at −20°C under argon to prevent bromine displacement or hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.